molecular formula C20H18ClN3O2 B6056281 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride

1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride

Cat. No. B6056281
M. Wt: 367.8 g/mol
InChI Key: AYMLSSWHFBVEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride, also known as BHHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHHC is a pyridinium derivative that has been synthesized through a series of chemical reactions, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the NF-κB pathway. 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to scavenge ROS and prevent lipid peroxidation, thereby protecting cells from oxidative stress. Additionally, it has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its hydrophobic nature and poor solubility in aqueous solutions can limit its use in certain experiments, and further studies are needed to optimize its formulation for better solubility and bioavailability.

Future Directions

There are several future directions for the research on 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride, including the development of novel drug formulations, the exploration of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride in vivo and its potential toxicity in humans. Overall, 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride is a promising candidate for the development of novel drugs with potent antioxidant, anti-inflammatory, and anticancer properties.

Synthesis Methods

1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride can be synthesized through a multistep reaction process involving the reaction of 4-chloropyridine with benzylamine followed by the condensation reaction with salicylaldehyde. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic anhydride, resulting in the formation of 1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride.

Scientific Research Applications

1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

1-benzyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2.ClH/c24-19-8-6-16(7-9-19)14-21-22-20(25)18-10-12-23(13-11-18)15-17-4-2-1-3-5-17;/h1-14,25H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLSSWHFBVEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride

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